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Compound of Interest

Compound Name: n-Methyl-n-phenylprop-2-enamide

Cat. No.: B3055005 Get Quote

Spectroscopic Profile of n-Methyl-n-phenylprop-
2-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound n-Methyl-n-phenylprop-2-enamide (CAS No: 2961-51-5). Due to the limited

availability of public experimental spectra, this document presents predicted spectroscopic data

obtained from computational models, alongside detailed, generalized experimental protocols

for acquiring such data. This information is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound in research and

development settings.
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Property Value

IUPAC Name n-Methyl-n-phenylprop-2-enamide

Synonyms N-Methyl-N-phenylacrylamide

CAS Number 2961-51-5

Molecular Formula C₁₀H₁₁NO

Molecular Weight 161.20 g/mol

Chemical Structure

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for n-Methyl-n-phenylprop-2-enamide. These

predictions are based on established spectroscopic principles and computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.20 - 7.50 Multiplet 5H
Aromatic protons

(C₆H₅)

~6.30 - 6.50 Multiplet 1H
Vinylic proton (-

CH=CH₂)

~5.60 - 5.80 Multiplet 2H
Vinylic protons (-

CH=CH₂)

~3.40 Singlet 3H
N-Methyl protons (-

NCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Carbon Type Assignment

~166 Quaternary Carbonyl carbon (C=O)

~142 Quaternary Aromatic carbon (C-N)

~130 Tertiary Vinylic carbon (-CH=)

~129 Tertiary
Aromatic carbons (ortho, para-

C)

~128 Tertiary Aromatic carbon (meta-C)

~127 Secondary Vinylic carbon (=CH₂)

~38 Primary N-Methyl carbon (-NCH₃)

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3080 - 3010 Medium C-H stretch (Aromatic, Vinylic)

~2930 Weak C-H stretch (Methyl)

~1665 Strong C=O stretch (Amide)

~1620 Medium C=C stretch (Vinylic)

~1595, 1490 Medium-Strong C=C stretch (Aromatic ring)

~1400 Medium C-N stretch

~980, 920 Strong
=C-H bend (Vinylic out-of-

plane)

~750, 690 Strong
C-H bend (Aromatic out-of-

plane)

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment Ion

161 High [M]⁺ (Molecular ion)

132 Medium [M - C₂H₅]⁺

105 High [C₆H₅N(CH₃)]⁺

77 High [C₆H₅]⁺

55 High [CH₂=CHCO]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for an

organic compound such as n-Methyl-n-phenylprop-2-enamide. Instrument parameters should
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be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of n-Methyl-n-phenylprop-2-enamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate spectral width, acquisition time, and number of scans.

Acquire the free induction decay (FID).

Apply a Fourier transform to the FID to obtain the ¹H NMR spectrum.

Phase the spectrum and integrate the signals.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Tune the probe to the ¹³C frequency.
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Set appropriate parameters for a proton-decoupled ¹³C experiment (e.g., spectral width,

acquisition time, relaxation delay, and a larger number of scans due to the lower natural

abundance of ¹³C).

Acquire the FID.

Apply a Fourier transform, phase, and baseline correct the spectrum.

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of solid n-Methyl-n-phenylprop-2-enamide directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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Prepare a dilute solution of n-Methyl-n-phenylprop-2-enamide in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The compound will be vaporized and separated from the solvent and any impurities on the

GC column.

Ionization and Analysis:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

For electron ionization (EI), the molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

The detector records the abundance of each ion.

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z

ratio.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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[https://www.benchchem.com/product/b3055005#spectroscopic-data-of-n-methyl-n-
phenylprop-2-enamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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